molecular formula C30H33BrN2O4 B11550759 4-bromo-2-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate

4-bromo-2-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate

Cat. No.: B11550759
M. Wt: 565.5 g/mol
InChI Key: GXALVJGCAIQSNT-KCSSXMTESA-N
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Description

4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE is a complex organic compound with a unique structure that includes a bromine atom, a phenyl benzoate group, and a trimethylpentan-2-yl phenoxy group

Preparation Methods

The synthesis of 4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE involves several steps, including electrophilic aromatic substitution and Friedel-Crafts acylation. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed effects .

Comparison with Similar Compounds

Similar compounds to 4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE include other brominated phenyl benzoates and derivatives with different substituents. These compounds share similar chemical properties but may differ in their reactivity, stability, and biological activity. The uniqueness of 4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE lies in its specific substituent groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C30H33BrN2O4

Molecular Weight

565.5 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C30H33BrN2O4/c1-29(2,3)20-30(4,5)23-11-14-25(15-12-23)36-19-27(34)33-32-18-22-17-24(31)13-16-26(22)37-28(35)21-9-7-6-8-10-21/h6-18H,19-20H2,1-5H3,(H,33,34)/b32-18+

InChI Key

GXALVJGCAIQSNT-KCSSXMTESA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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